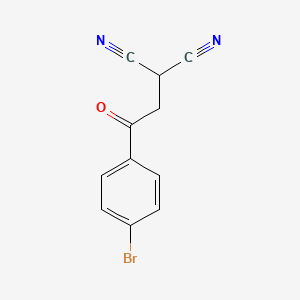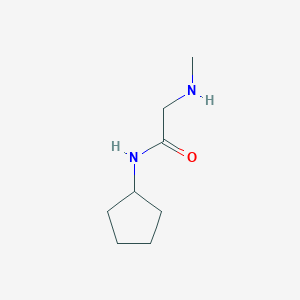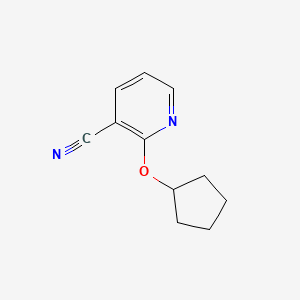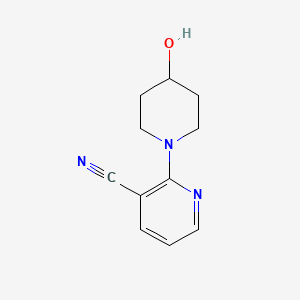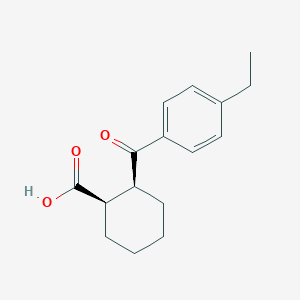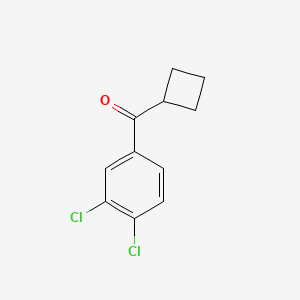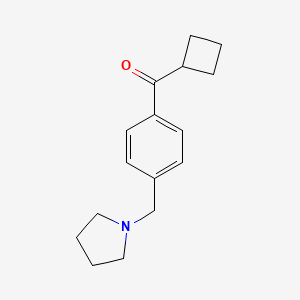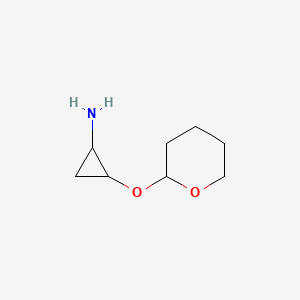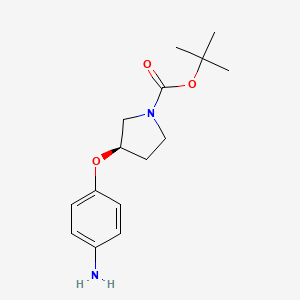
(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate
Descripción general
Descripción
(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate, also known as R-t-Bu-APC, is a chemical compound with potential applications in scientific research. It is a pyrrolidine derivative that has been shown to have bioactive properties, making it a promising compound for use in various fields of research.
Aplicaciones Científicas De Investigación
- Summary of the Application : This compound has been used in the synthesis of a dimer, spiroindolinone pyrrolidinecarboxamide XR-4, which has shown potent MDM2-p53 inhibition activity . The mutation or function loss of tumor suppressor p53 plays an important role in abnormal cell proliferation and cancer generation . Murine Double Minute 2 (MDM2) is one of the key negative regulators of p53 . p53 reactivation by inhibiting MDM2–p53 interaction represents a promising therapeutic option in cancer treatment .
- Methods of Application/Experimental Procedures : Western blotting and qRT-PCR were performed to detect the impact of XR-4 on MDM2 and p53 protein levels and p53 downstream target gene levels in different cancers . Cancer cell proliferation inhibition and clonogenic activity were also investigated via the CCK8 assay and colony formation assay . A subcutaneous 22Rv1-derived xenografts mice model was used to investigate the in vivo anti-tumor activity of XR-4 .
- Results/Outcomes : The results reveal that XR-4 can induce wild-type p53 accumulation in cancer cells, upregulate the levels of the p53 target genes p21 and PUMA levels, and then inhibit cancer cell proliferation and induce cell apoptosis . XR-4 can also act as a homo-PROTAC that induces MDM2 protein degradation . Meanwhile, the in vivo study results show that XR-4 possesses potent antitumor efficacy and a favorable safety property .
Propiedades
IUPAC Name |
tert-butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWQNZFJMSYAED-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649728 | |
| Record name | tert-Butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
CAS RN |
1036488-30-8 | |
| Record name | tert-Butyl (3R)-3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-8-amine](/img/structure/B1604085.png)
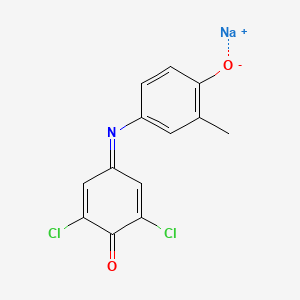
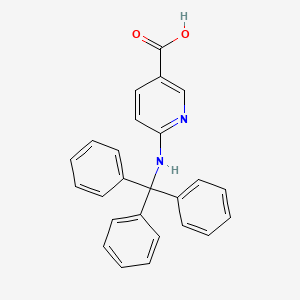
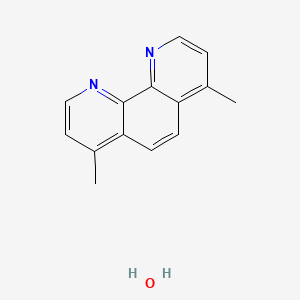
![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
![4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine](/img/structure/B1604094.png)
